molecular formula C8H13NO2 B2451330 (5-(tert-Butyl)isoxazol-3-yl)methanol CAS No. 202817-06-9

(5-(tert-Butyl)isoxazol-3-yl)methanol

カタログ番号 B2451330
CAS番号: 202817-06-9
分子量: 155.197
InChIキー: ZEWDREDIDBZTAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-(tert-Butyl)isoxazol-3-yl)methanol” is a compound that has gained significant attention in scientific research due to its unique physical and chemical properties, as well as its potential applications in various fields. It belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .

科学的研究の応用

Analgesic Properties

Isoxazole derivatives have been explored for their analgesic effects. Researchers have investigated various substitutions on the isoxazole ring to modulate activity. These modifications can lead to compounds with potential pain-relieving properties .

Anti-Inflammatory Activity

Certain isoxazole derivatives exhibit anti-inflammatory effects. By understanding the structure-activity relationship, scientists aim to design novel compounds that can effectively reduce inflammation .

Anticancer Potential

Isoxazoles have been studied as potential anticancer agents. Researchers have synthesized derivatives with promising activity against cancer cells. For instance, compound 19 (N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea) inhibited FLT3 phosphorylation and led to tumor regression in preclinical models .

Antimicrobial Properties

Isoxazole derivatives have demonstrated antimicrobial activity. Researchers have explored their potential as agents against bacterial and fungal infections .

Antiviral Effects

Some isoxazole compounds exhibit antiviral properties. Investigations have focused on their ability to inhibit viral replication .

Anticonvulsant Activity

Certain isoxazoles have been evaluated for their anticonvulsant effects. Understanding their mechanisms of action can lead to the development of improved antiepileptic drugs .

Antidepressant Potential

Researchers have investigated isoxazole derivatives as potential antidepressants. By optimizing their chemical structures, scientists aim to discover compounds with enhanced efficacy and tolerability .

Immunosuppressive Effects

Isoxazoles have also been explored for their immunosuppressive properties. These compounds may find applications in autoimmune diseases and transplantation medicine .

将来の方向性

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles. Despite the fact that the first representatives of the isoxazole series were synthesized more than a hundred years ago, these compounds still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .

特性

IUPAC Name

(5-tert-butyl-1,2-oxazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4,10H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWDREDIDBZTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(tert-Butyl)isoxazol-3-yl)methanol

Synthesis routes and methods

Procedure details

1.83 g of ethyl 5-t-butyl-isoxazole-5-carboxylate was dissolved in 18 ml of tetrahydrofuran, and 0.70 g of sodium borohydride in 10 ml of ethanol was then added. The mixture was stirred at room temperature for 10 hours. After 5 ml of water was added, the reaction mixture was concentrated to 5 ml under reduced pressure. The concentrated solution was extracted with methyl-t-butyl ether. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 0.62 g of (5-t-butyl-isoxazol-3-yl)methanol.
Name
ethyl 5-t-butyl-isoxazole-5-carboxylate
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。